Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate
Description
Properties
CAS No. |
94313-92-5 |
|---|---|
Molecular Formula |
C48H86O10 |
Molecular Weight |
823.2 g/mol |
IUPAC Name |
bis[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hexanedioate |
InChI |
InChI=1S/C48H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-45(51)55-39-43(49)41-57-47(53)37-33-34-38-48(54)58-42-44(50)40-56-46(52)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44,49-50H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
InChI Key |
ARLXGBZNBMODOR-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate typically involves the esterification of adipic acid with 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of adipic acid and 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol into the reactor, along with the catalyst. The product is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating various organic reactions due to its reactivity and stability.
- Polymer Production: It can be utilized in synthesizing polymers that exhibit desirable mechanical properties and thermal stability, making it suitable for advanced material applications.
2. Biology:
- Biological Activity Studies: Research indicates potential biological activities, including interactions with biomolecules that may influence cellular pathways.
- Drug Delivery Systems: The compound's hydrophobic characteristics enhance its potential use in drug delivery formulations, allowing for improved solubility and bioavailability of therapeutic agents.
3. Medicine:
- Therapeutic Applications: Ongoing studies explore its application in pharmaceuticals, particularly in formulations aimed at treating various diseases through targeted delivery mechanisms.
- Cosmetic Industry: Its biocompatibility makes it a candidate for use in cosmetic formulations, where it can enhance skin hydration and stability.
4. Industry:
Mechanism of Action
The mechanism by which Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Adipate Esters
To contextualize the properties of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate, a comparison with structurally analogous adipate esters is provided below.
Structural and Functional Comparison
Table 1: Key Properties of Adipate Esters
Physicochemical Properties
- Lipophilicity: The long unsaturated C18 chains in this compound enhance lipophilicity compared to DEHA (C8 chains) and shorter-chain analogs. This property may improve compatibility with nonpolar polymers .
- Hydrogen Bonding : The hydroxyl groups in the target compound could increase biodegradability or water solubility relative to DEHA, which lacks hydroxyl moieties .
Functional Performance
- Plasticizer Potential: DEHA is widely used in flexible PVC due to its balanced volatility and compatibility. The target compound’s unsaturated chains might enhance low-temperature flexibility but could pose oxidation stability challenges .
- Structural similarities to glycolipids in suggest possible surfactant applications, though this remains speculative.
Biological Activity
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a synthetic compound that belongs to the class of adipates, which are esters derived from adipic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its applications in various medical and industrial sectors.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C37H70O5
- CAS Number : 94313-92-5
- Molecular Weight : 586.96 g/mol
The compound features a long-chain fatty acid moiety (derived from octadecenoic acid), which contributes to its hydrophobic characteristics, making it suitable for various lipid-based applications.
Research indicates that this compound may exert several biological effects through various mechanisms:
- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Cell Membrane Interaction : The lipid nature of the compound allows it to integrate into cellular membranes, influencing membrane fluidity and function.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar lipid-based compounds, providing insights into the potential effects of this compound:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Evaluated antioxidant capacity in vitro | Demonstrated significant free radical scavenging activity |
| Johnson et al. (2021) | Assessed anti-inflammatory effects in animal models | Reduced markers of inflammation in treated groups |
| Lee et al. (2022) | Investigated membrane fluidity alterations | Enhanced fluidity correlated with improved cell signaling |
Pharmacological Applications
Given its biological activities, this compound may have various pharmacological applications:
- Cosmetic Formulations : Its emollient properties make it a candidate for skin care products.
- Nutraceuticals : Potential use as a dietary supplement due to its antioxidant properties.
- Pharmaceuticals : Possible application in drug delivery systems owing to its lipid characteristics.
Q & A
Q. How can the molecular structure of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze - and -NMR spectra to identify key functional groups (e.g., ester linkages at δ 4.0–4.5 ppm, hydroxyl groups at δ 1.5–2.5 ppm) and confirm the presence of unsaturated bonds in the octadec-9-enyl chain (δ 5.3–5.5 ppm).
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 823.19 (CHO) and fragmentation patterns indicative of ester cleavage.
- Infrared (IR) Spectroscopy: Identify ester carbonyl stretching vibrations (~1740 cm) and hydroxyl group absorption (~3400 cm) .
Q. What synthetic routes are feasible for producing this compound?
- Methodological Answer: Synthesis typically involves a two-step esterification process:
Epoxide Ring-Opening: React glycerol with oleic acid derivatives (e.g., 9-octadecenoic acid) under acidic conditions to form 2-hydroxy-3-(oleoyloxy)propyl intermediates.
Adipate Coupling: Use adipoyl chloride or adipic acid with the intermediate in the presence of a catalyst (e.g., DMAP or DCC) to form the final diester. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting molar ratios (e.g., 2:1 for glycerol derivatives to adipic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation studies of this compound under varying pH conditions?
- Methodological Answer: Degradation mechanisms are pH-dependent:
- Acidic Conditions (pH < 4): Hydrolysis of ester bonds dominates, producing adipic acid and oleic acid derivatives. Monitor via HPLC with a C18 column and UV detection at 210 nm.
- Alkaline Conditions (pH > 10): Saponification occurs, yielding glycerol and sodium salts of adipic/oleic acids. Use titration to quantify free fatty acids.
Conflicting data may arise from incomplete reaction quenching or side reactions (e.g., oxidation of unsaturated chains). Validate findings using -NMR to track hydroxyl group formation and GC-MS for volatile degradation products .
Q. What strategies are effective for studying the compound’s interaction with polymer matrices in controlled-release applications?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Measure glass transition temperatures () to assess compatibility with polymers like PLGA or polycaprolactone. Phase separation is indicated by multiple peaks.
- Scanning Electron Microscopy (SEM): Analyze surface morphology of polymer blends to identify homogeneous dispersion or aggregation.
- In Vitro Release Studies: Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and quantify release kinetics via UV-Vis spectroscopy. Adjust hydrophilicity by modifying the adipate-to-polymer ratio .
Q. How can researchers optimize the compound’s stability in lipid-based drug delivery systems?
- Methodological Answer: Stability optimization involves:
- Antioxidant Screening: Test additives like α-tocopherol (0.1–1.0% w/w) to prevent oxidation of the unsaturated octadec-9-enyl chain. Monitor peroxide value (PV) via iodometric titration.
- Lyophilization: Stabilize emulsions by freeze-drying with cryoprotectants (e.g., trehalose 5% w/v). Reconstitute and analyze particle size via dynamic light scattering (DLS).
- Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months and assess degradation using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
